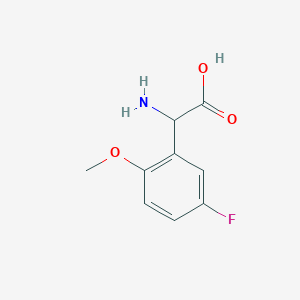

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(5-fluoro-2-methoxyphenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: The major product is 2-nitro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

Reduction: The major product is 2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the effects of fluorinated aromatic compounds on biological systems.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The fluorine atom enhances its lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrophobic interactions, further stabilizing its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid

- 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid

- 2-Amino-2-(5-iodo-2-methoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs.

Biological Activity

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid, also known as its hydrochloride form, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a fluorinated aromatic ring and an amino acid backbone, contributes to its diverse biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C9H11ClFNO3

- Molecular Weight: 235.64 g/mol

- Structure: The compound consists of an amino acid framework with a 5-fluoro-2-methoxyphenyl group that enhances its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the fluorine and methoxy groups modulate lipophilicity and electronic properties, influencing binding affinity and specificity for molecular targets.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. Comparative studies suggest that its efficacy may be similar or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Properties

Preliminary studies have shown that this compound also possesses antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential effectiveness in inhibiting growth.

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study demonstrated that the compound significantly inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Comparative Efficacy : In head-to-head comparisons with traditional NSAIDs, this compound displayed comparable or enhanced anti-inflammatory action in both in vitro and in vivo models.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition with minimum inhibitory concentration (MIC) values ranging from 31.25 to >125 μg/mL .

Data Table: Comparative Biological Activities

| Activity Type | Compound | Mechanism of Action | Efficacy (IC50/MIC) |

|---|---|---|---|

| Anti-inflammatory | This compound | COX inhibition | Comparable to NSAIDs |

| Antimicrobial | This compound | Inhibition of bacterial growth | MIC: 31.25 to >125 μg/mL |

| Analgesic | This compound | Prostaglandin synthesis reduction | Similar efficacy as NSAIDs |

Future Directions

The ongoing research aims to further explore the therapeutic potential of this compound in various clinical settings. Its selective inhibition of COX enzymes may offer advantages over traditional NSAIDs, particularly concerning gastrointestinal side effects.

Properties

IUPAC Name |

2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHPJMDTPGTVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.